3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde
CAS No.:
Cat. No.: VC20143053
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 3-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C14H17NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3 |
| Standard InChI Key | AIKQYEFSNOMYQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C=O)OCC(=O)N2CCOCC2 |
Introduction
3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is an organic compound featuring an aromatic aldehyde structure. It includes a methyl group and a morpholine-derived substituent, which are key components influencing its chemical properties and potential applications. The molecular formula for this compound is C14H17NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .
Synthesis Methods
The synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde can be achieved through several methods, highlighting the versatility of synthetic approaches available for this compound. These methods typically involve the reaction of appropriate starting materials to form the desired benzaldehyde structure with the morpholine-derived substituent.
Potential Applications
This compound has potential applications in medicinal chemistry due to its unique structure. The combination of both a methyl group and a morpholine-derived substituent allows for diverse synthetic transformations, which may not be achievable with other similar compounds.
Interaction Studies
Interaction studies involving 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde are essential for understanding its reactivity and potential biological effects. These studies typically focus on evaluating the safety and efficacy of compounds in drug development.
Related Compounds
Several compounds share structural similarities with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. Notable examples include:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Methylbenzaldehyde | Simple methyl-substituted benzaldehyde | Lacks morpholine substituent |
| 2-(Morpholino)benzaldehyde | Contains morpholine but lacks additional substitutions | Different positioning of morpholine |
| 3-Morpholinobenzaldehyde | Similar structure with different positioning of morpholine | Morpholine at the 3-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume